

Structure-Activity Relationship (SAR) of Sanggenone C Analogs: A Comparative Technical Guide

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Compound of Interest

Compound Name: Sanggenone C

Cat. No.: B10798990

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Executive Summary

Sanggenone C (SGC) is a prenylated flavanone and a Diels-Alder adduct derived from the root bark of *Morus* species (e.g., *Morus alba*). It is characterized by a unique chalcone-flavanone hybrid structure formed via an enzymatic [4+2] cycloaddition. This guide analyzes the Structure-Activity Relationship (SAR) of **Sanggenone C** and its primary analogs (Sanggenone D, Kuwanon G, and Sanggenon G), focusing on how specific structural modifications—particularly the prenyl side chains and the cyclohexene ring—dictate their diverse pharmacological profiles, ranging from cytotoxicity to enzyme inhibition.

Structural Anatomy & Chemical Logic

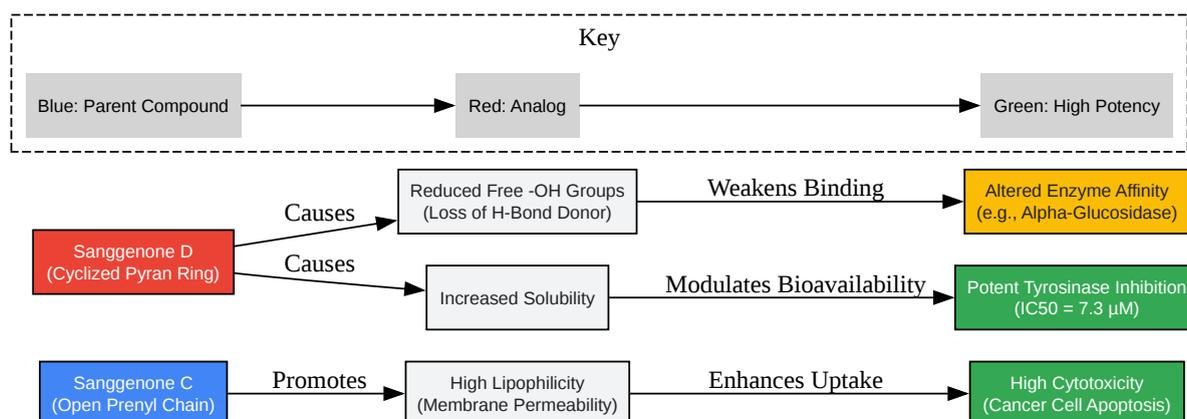
The biological potency of **Sanggenone C** stems from three core structural domains. Understanding these domains is critical for interpreting the SAR data presented in Section 3.

- **The Flavanone Backbone (A & C Rings):** Provides the scaffold for protein binding. Hydroxylation at C-5 and C-7 is essential for hydrogen bonding with enzyme active sites (e.g., PTP1B, Tyrosinase).
- **The Diels-Alder Adduct (Cyclohexene Ring):** A bulky, hydrophobic moiety formed by the cycloaddition of a dehydroprenylphenol and a chalcone. This region drives the compound's lipophilicity and membrane permeability.

- The Prenyl Side Chains:
 - Open Chain (**Sanggenone C**): High flexibility and lipophilicity; enhances cell membrane penetration (cytotoxicity).
 - Cyclized Chain (Sanggenone D): The prenyl group cyclizes with a hydroxyl group to form a pyran ring. This increases solubility but reduces the number of free hydroxyl donors, altering enzyme binding affinity.

Diagram 1: SAR Logic Flow

The following logic map illustrates how structural variations between **Sanggenone C** and D translate into functional differences.



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Caption: Structural divergence between **Sanggenone C** and D dictates the trade-off between cytotoxicity (favored by lipophilicity) and specific enzyme inhibition (favored by specific steric configurations).

Comparative SAR Analysis Tyrosinase Inhibition (Melanogenesis)

Sanggenone D (SGD) exhibits superior inhibitory activity compared to **Sanggenone C** and the standard control, Kojic Acid. The cyclization in SGD appears to lock the molecule into a conformation that fits the tyrosinase active site more effectively than the flexible open chain of SGC.

Table 1: Comparative Tyrosinase Inhibitory Activity

Compound	Structural Feature	IC50 (μM)	Relative Potency
Sanggenone D	Cyclized prenyl (Pyran ring)	7.3	Very High (3.4x Kojic Acid)
Kojic Acid	Standard Control	24.8	High
Kuwanon C	Open prenyl chain (Similar to SGC)	49.2	Moderate
Morusin	Prenylated flavone	> 200	Inactive

Analysis: The dramatic difference between Sanggenone D and Kuwanon C (which shares the open prenyl feature with **Sanggenone C**) suggests that the rigidification of the prenyl side chain via cyclization is a pharmacophore requirement for maximal tyrosinase inhibition.

Alpha-Glucosidase Inhibition (Diabetes)

In contrast to tyrosinase, alpha-glucosidase inhibition relies heavily on hydrogen bonding. Here, the open-chain analogs (like Kuwanon G) often outperform the cyclized analogs (Sanggenone D) because cyclization consumes a phenolic hydroxyl group, removing a critical hydrogen bond donor.

Table 2: Alpha-Glucosidase Inhibition Profile

Compound	IC50 (μM)	Mechanism of Action	Binding Force
Kuwanon G	38.3	Competitive	H-bonds + Hydrophobic
Sanggenone D	45.1	Mixed (Non-comp/Anti-comp)	Hydrophobic (Reduced H-bonds)
Acarbose	0.31	Competitive	Electrostatic/H-bonds

Analysis: While both compounds are active, the loss of the free hydroxyl group in Sanggenone D leads to a lower binding affinity (higher IC50) compared to Kuwanon G. This demonstrates that preservation of free phenolic hydroxyls is crucial for targeting alpha-glucosidase.

Cytotoxicity & Apoptosis

Sanggenone C is generally more cytotoxic than Sanggenone D. This is attributed to the lipophilicity of the open prenyl chain in SGC, which facilitates passive diffusion across the cancer cell membrane, allowing it to target intracellular mitochondria and proteasomes.

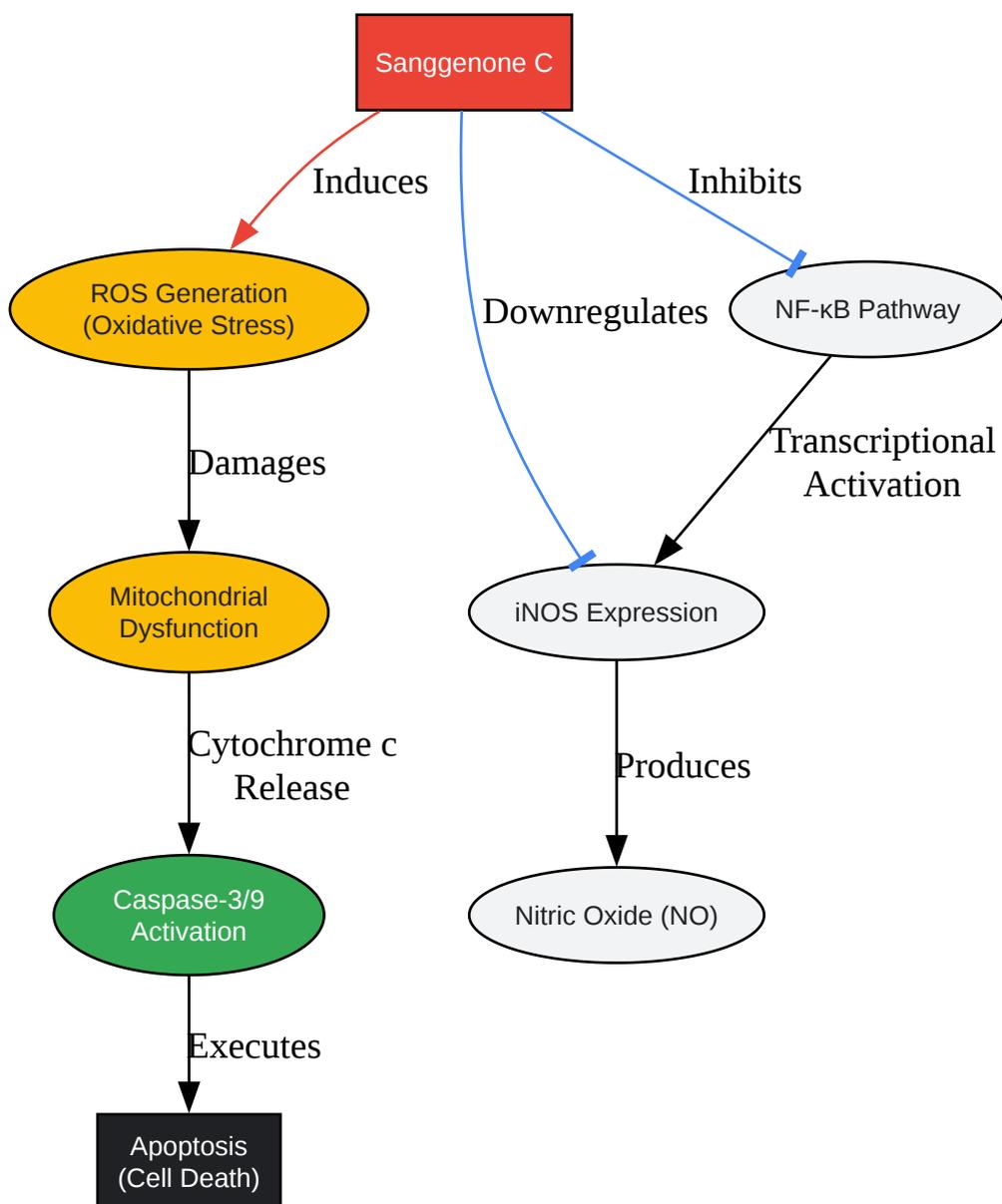
- **Sanggenone C:** Induces mitochondrial dysfunction, ROS generation, and downregulates the DAPK1/MIB1 axis.
- Sanggenone D: Higher water solubility makes it less permeable to lipid bilayers, resulting in lower cytotoxicity in solid tumor models (e.g., Gastric, Colon).

Mechanistic Pathways

Sanggenone C exerts its anti-cancer effects through a multi-target mechanism involving oxidative stress and inflammation modulation.

Diagram 2: Sanggenone C Apoptosis Signaling Pathway

The following diagram maps the intracellular cascade triggered by **Sanggenone C** in cancer cells.



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Caption: **Sanggenone C** acts as a dual-edge sword: it inhibits survival signaling (NF- κ B/iNOS) while simultaneously triggering mitochondrial stress via ROS, leading to apoptosis.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended for assessing the activities described above.

Tyrosinase Inhibition Assay (Cell-Free)

Validates the data in Table 1.

- Reagents: Phosphate buffer (0.1 M, pH 6.8), L-DOPA (2.5 mM), Mushroom Tyrosinase (1000 U/mL), Test compounds (dissolved in DMSO).
- Procedure:
 - In a 96-well plate, mix 120 μ L phosphate buffer and 20 μ L of tyrosinase solution.
 - Add 20 μ L of the test compound (**Sanggenone C/D**) at varying concentrations.
 - Incubate at 25°C for 10 minutes.
 - Add 40 μ L of L-DOPA solution to initiate the reaction.
 - Incubate for 20 minutes at 25°C.
- Measurement: Monitor dopachrome formation by measuring absorbance at 475 nm.
- Calculation: % Inhibition =

. Determine IC50 using non-linear regression.

Cell Viability & Apoptosis Assay (MTT)

Validates the cytotoxicity claims in Section 3.3.

- Cell Lines: HT-29 (Colon), AGS (Gastric), or HeLa (Cervical).
- Seeding: Seed cells at

cells/well in 96-well plates; incubate for 24h.
- Treatment: Treat with **Sanggenone C** (0–100 μ M) for 24h and 48h.
- MTT Addition: Add 20 μ L MTT solution (5 mg/mL); incubate for 4h at 37°C.
- Solubilization: Remove supernatant, add 150 μ L DMSO to dissolve formazan crystals.
- Quantification: Measure absorbance at 570 nm.

- Verification: Confirm apoptosis via Annexin V-FITC/PI staining using flow cytometry (expect increase in Sub-G1 population).

References

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